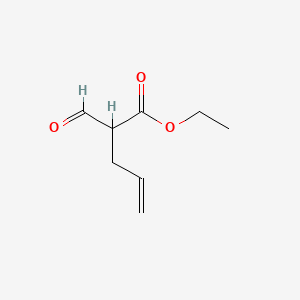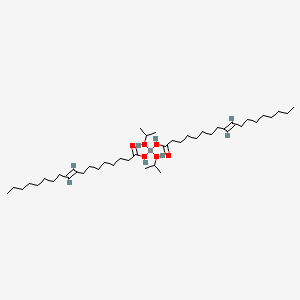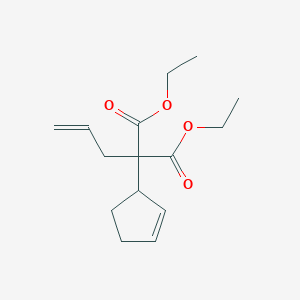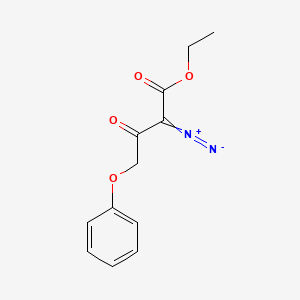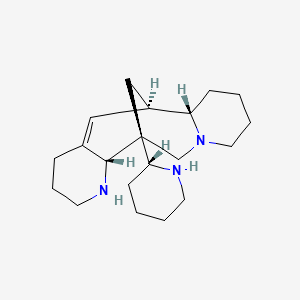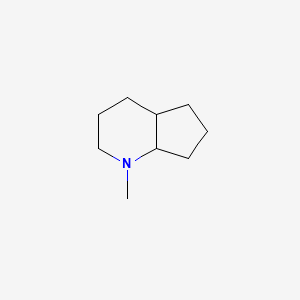
2-Methoxyethyl docosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyethyl docosanoate is an organic compound with the molecular formula C25H50O3. It is an ester derived from docosanoic acid and 2-methoxyethanol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methoxyethyl docosanoate can be synthesized through the esterification of docosanoic acid with 2-methoxyethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The industrial production process may also include steps for the removal of by-products and impurities to meet the required quality standards .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxyethyl docosanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methoxyethyl docosanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants
Mecanismo De Acción
The mechanism of action of 2-methoxyethyl docosanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release docosanoic acid and 2-methoxyethanol, which may exert their effects through various biochemical pathways. The methoxy group can also participate in interactions with enzymes and receptors, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Docosanoic acid, methyl ester: Similar in structure but with a methyl group instead of a methoxyethyl group.
2-Methoxyethyl palmitate: Similar ester but derived from palmitic acid instead of docosanoic acid.
Uniqueness
2-Methoxyethyl docosanoate is unique due to its specific ester linkage and the presence of a long-chain fatty acid (docosanoic acid).
Propiedades
Número CAS |
94278-13-4 |
|---|---|
Fórmula molecular |
C25H50O3 |
Peso molecular |
398.7 g/mol |
Nombre IUPAC |
2-methoxyethyl docosanoate |
InChI |
InChI=1S/C25H50O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25(26)28-24-23-27-2/h3-24H2,1-2H3 |
Clave InChI |
UKUZOKUATMVQAC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide;sulfuric acid](/img/structure/B12653288.png)

